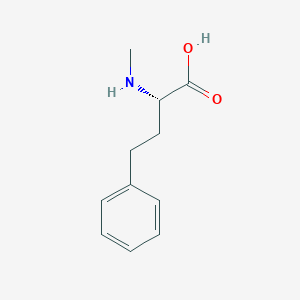

(S)-2-(Methylamino)-4-phenylbutanoic acid

Description

Contextualization within Chiral Alpha-Amino Acid Chemistry

(S)-2-(Methylamino)-4-phenylbutanoic acid belongs to the vast class of chiral alpha-amino acids. Alpha-amino acids are characterized by a central carbon atom, known as the alpha-carbon, which is bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom, and a variable side chain (R-group). thoughtco.com In all but the simplest amino acid, glycine (B1666218), the alpha-carbon is a chiral center because it is attached to four different groups. thoughtco.comyoutube.com This chirality gives rise to the existence of two non-superimposable mirror-image forms called enantiomers (L and D forms, or specified by the R/S system). thoughtco.comyoutube.comsolubilityofthings.com

While the 20 proteinogenic amino acids are fundamental to biology, almost exclusively in their L-configuration, there is significant interest in synthetic and non-proteinogenic amino acids. thoughtco.com These modified amino acids, such as α,α-disubstituted or N-alkylated derivatives, are crucial in chemical research. jst.go.jpnih.gov The introduction of substituents, like the N-methyl group in this compound, can significantly alter the molecule's properties and restrict its conformational freedom, which is a valuable attribute in designing specific molecular architectures. nih.gov This compound is a derivative of phenylalanine, an essential aromatic amino acid, but features a longer carbon chain and a methylated amino group.

Significance of Enantiomerically Pure Compounds in Organic Synthesis and Pharmaceutical Science

The preparation and use of enantiomerically pure compounds (EPCs) is a cornerstone of modern organic synthesis and pharmaceutical science. ub.edu Enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. solubilityofthings.comnumberanalytics.com One enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause undesirable effects. ub.edunumberanalytics.com For example, only the (S)-enantiomer of the common anti-inflammatory drug ibuprofen (B1674241) is responsible for its therapeutic action. numberanalytics.com

Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance. ub.edursc.org This practice, known as asymmetric synthesis or EPC-synthesis, improves the efficacy and safety of pharmaceuticals. ub.edunumberanalytics.com Enantiomerically pure compounds like this compound are also valuable as chiral building blocks. In a strategy known as "chiral pool synthesis," readily available enantiopure molecules are used as starting materials to construct more complex chiral molecules, transferring the initial stereochemistry to the final product. ub.edunih.gov This approach is efficient for creating intricate target compounds with high stereoisomeric purity. nih.gov

Structural Features and Stereochemical Considerations of this compound

The structure of this compound is defined by several key features. It is built on a four-carbon butanoic acid backbone. A phenyl group (C₆H₅) is attached to the fourth carbon (C4), and a methylamino group (-NHCH₃) is located at the second carbon (C2). This C2 position is the alpha-carbon and the molecule's stereocenter.

The designation "(S)" refers to the specific three-dimensional arrangement of the groups around this chiral center, according to the Cahn-Ingold-Prelog priority rules. This precise stereochemical definition means the compound is a single enantiomer, not a racemic mixture of (S) and (R) forms. This enantiopurity is critical for its application in stereoselective synthesis and research. The presence of the N-methyl group distinguishes it from primary amino acids, classifying it as a secondary amine and an N-alkylated amino acid.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88930-10-3 bldpharm.com |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2S)-2-(methylamino)-4-phenylbutanoic acid |

Table 2: Compound Names Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₅NO₂ |

| 4-Phenylbutanoic acid | C₁₀H₁₂O₂ |

| Benzene (B151609) | C₆H₆ |

| Butyrolactone | C₄H₆O₂ |

| Carbon tetrachloride | CCl₄ |

| Ethyl chloroformate | C₃H₅ClO₂ |

| Glycine | C₂H₅NO₂ |

| Ibuprofen | C₁₃H₁₈O₂ |

| Methanol | CH₄O |

| Phenylalanine | C₉H₁₁NO₂ |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2S)-2-(methylamino)-4-phenylbutanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

NVXKJPGRZSDYPK-JTQLQIEISA-N |

Isomeric SMILES |

CN[C@@H](CCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of S 2 Methylamino 4 Phenylbutanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the formation of esters and amides, which are fundamental transformations in organic and medicinal chemistry.

The carboxylic acid of (S)-2-(Methylamino)-4-phenylbutanoic acid can be converted to an ester to modify its solubility, protect the carboxyl group during other reactions, or act as a synthetic intermediate.

Detailed Research Findings: One of the most common methods for this transformation is the Fischer-Speier esterification. google.comacs.orgnih.gov This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in large excess to drive the equilibrium towards the ester product. google.comnih.gov The reaction mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. acs.orgnih.gov Subsequent dehydration yields the ester and water. acs.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). google.comnih.gov

Alternatively, enzymatic methods offer a milder and often stereoselective route to ester synthesis. Lipases, for instance, are widely used in organic solvents to catalyze esterification. acs.orgnih.gov Studies on similar molecules, such as the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, have demonstrated that lipases from sources like Rhizomucor miehei and Aspergillus niger can effectively catalyze the reaction with high enantioselectivity. acs.org This approach is particularly valuable when preserving the stereochemical integrity of the chiral center is paramount.

| Method | Reagents & Catalysts | Typical Solvent | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess Alcohol | Equilibrium-driven reaction; requires excess alcohol or removal of water. google.comacs.org |

| Enzymatic Esterification | Alcohol, Lipase (e.g., from Aspergillus niger) | Organic Solvent (e.g., Isooctane) | Mild conditions; high enantioselectivity. acs.orgnih.gov |

The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a cornerstone of peptide synthesis. rit.edustackexchange.com This reaction allows for the incorporation of this N-methylated amino acid into peptide chains, a modification known to enhance proteolytic stability and membrane permeability. wikipedia.org

Detailed Research Findings: Direct condensation of a carboxylic acid and an amine is slow and requires high temperatures. rit.edu Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. This is achieved using coupling reagents that convert the carboxyl group into a more reactive intermediate. stackexchange.comyoutube.com The synthesis can be performed in solution or, more commonly, using solid-phase peptide synthesis (SPPS) methodologies. wikipedia.orgnih.gov

A wide array of coupling reagents has been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral center. youtube.com These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) were among the first used in peptide synthesis. stackexchange.comnih.gov They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. wikipedia.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but have fallen out of favor in some applications due to the formation of a carcinogenic byproduct. wikipedia.orgyoutube.com PyAOP is particularly effective for coupling N-methylated amino acids. wikipedia.org

Uronium/Aminium Salts: This class includes HBTU, HATU, and COMU. youtube.com HATU is especially effective for coupling sterically hindered amino acids, while COMU is a newer, safer alternative that incorporates the benefits of HOBt/HOAt analogues directly into its structure, avoiding the use of potentially explosive additives. youtube.com

The choice of coupling reagent and reaction conditions is critical for achieving high yields and preserving the stereochemical purity of the final peptide. youtube.com

| Class | Reagent Example | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Classic reagent, often used with HOBt to minimize racemization. stackexchange.comnih.gov |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective, non-toxic alternative to BOP. youtube.com |

| Uronium/Aminium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for hindered couplings. youtube.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Safer, highly soluble, and efficient modern reagent. youtube.com |

Modifications of the Secondary Amine Functionality

The secondary N-methyl amine of the compound offers another site for chemical modification, including further alkylation or acylation, though these transformations require careful control. Protecting this amine is also a crucial step in multi-step syntheses.

N-Alkylation: Further alkylation of the secondary amine to a tertiary amine can be achieved through methods like reductive amination. organic-chemistry.orgresearchgate.net This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. organic-chemistry.orgarkat-usa.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are mild enough not to reduce the starting carbonyl compound. wikipedia.orgorganic-chemistry.org This method avoids the over-alkylation problems often associated with using alkyl halides. organic-chemistry.orgnih.gov Alternatively, catalytic N-alkylation using alcohols as alkylating agents in the presence of ruthenium or iridium catalysts represents a greener, more atom-economical approach. frontiersin.orgmonash.edu

N-Acylation: The secondary amine can be acylated to form a tertiary amide. This is typically accomplished by reacting the amine with a highly reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often under basic conditions to neutralize the acid byproduct. For more controlled acylations, especially in the context of peptide synthesis, activated esters or coupling reagents similar to those used for carboxylic acid activation can be employed. stackexchange.com The acylation of N-methylated amino acids can be challenging due to steric hindrance, often requiring more potent coupling reagents or protocols, such as the use of Fmoc amino acid symmetrical anhydrides or the generation of highly reactive acyl N-methylimidazolium cations. stackexchange.com

In peptide synthesis and other multi-step transformations, the N-methylamino group must be reversibly protected to prevent unwanted side reactions, such as self-polymerization or reaction with activated carboxyl groups. wikipedia.orgnih.gov The two most common N-protecting groups in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. wikipedia.org

Boc Group: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov It is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov This acid-lability forms the basis of the Boc/Bzl strategy in solid-phase peptide synthesis. nih.gov

Fmoc Group: The Fmoc group is installed using reagents like Fmoc-Cl or Fmoc-OSu. researchgate.net In contrast to the Boc group, the Fmoc group is stable to acid but is cleaved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in DMF. wikipedia.orgresearchgate.net The ability to remove the Fmoc group under basic conditions while side-chain protecting groups (often acid-labile) remain intact is known as an "orthogonal" protection strategy, which is the hallmark of Fmoc-based SPPS. stackexchange.comwikipedia.org

| Protecting Group | Structure | Protection Reagent | Deprotection Condition | Key Feature |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-C(=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Acid-labile; used in Boc-SPPS. nih.gov |

| Fmoc (9-fluorenylmethyloxycarbonyl) | (C₁₃H₉)CH₂-O-C(=O)- | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) researchgate.net | Base-labile; allows for orthogonal protection strategy in Fmoc-SPPS. wikipedia.org |

Stereospecific Transformations and Retention of Configuration

A critical aspect of the chemistry of this compound is the preservation of the stereochemistry at the C2 chiral center. A stereospecific reaction is one where starting materials that are stereoisomers of each other are converted into products that are also stereoisomers. In the context of this molecule, it is crucial that the synthetic transformations are highly stereoselective, ideally stereospecific, to ensure that the (S)-configuration is retained in the product.

Loss of stereochemical integrity, or racemization, is a significant risk, particularly during the activation of the carboxylic acid for peptide coupling. youtube.com The mechanism of racemization often involves the formation of a planar enolate or an oxazolone (B7731731) intermediate under basic or harsh conditions, which allows for proton exchange at the chiral center.

To prevent racemization, several strategies are employed:

Mild Reaction Conditions: Using lower temperatures and carefully controlled pH can minimize the rate of enolization.

Advanced Coupling Reagents: Modern coupling reagents like HATU and COMU, often used with additives like HOBt or its analogues, are designed to activate the carboxyl group rapidly for amidation, minimizing the lifetime of reactive intermediates that could lead to racemization. youtube.com

Enzymatic Reactions: As noted in the esterification section, enzymes operate in a highly specific chiral environment, often leading to products with excellent enantiomeric purity. acs.org

Protecting Group Strategy: The choice of protecting group can influence stereochemical outcomes. The urethane-type protecting groups (Boc and Fmoc) are known to suppress racemization during coupling compared to other types of N-acyl groups.

Studies involving the synthesis of peptides with N-methylated amino acids confirm that by using appropriate coupling reagents and conditions, amide bonds can be formed with little to no racemization. Similarly, catalytic N-alkylation methods have been developed that proceed with excellent retention of optical purity. frontiersin.org Therefore, while the potential for racemization exists, established protocols allow for the derivatization of this compound with high stereochemical fidelity.

Synthetic Exploration of Structurally Related Derivatives

The structural framework of this compound, a homophenylalanine derivative, offers multiple sites for chemical modification, enabling the systematic exploration of structurally related derivatives. The primary points for derivatization are the secondary amine (N-methylamino group) and the carboxylic acid terminus. Synthetic strategies typically focus on N-acylation, N-alkylation, esterification, and amidation to produce a diverse library of analogues for various research applications, including structure-activity relationship (SAR) studies.

N-Acylation of the Amino Group

The secondary amine of the parent structure is a common target for acylation to introduce a wide variety of substituents. Standard peptide coupling procedures are frequently employed for this purpose. The general approach involves the reaction of the amino acid with an acylating agent, such as an acid chloride or a carboxylic acid activated by a coupling reagent.

A representative synthetic pathway involves the acylation of the parent amino acid, (S)-2-amino-4-phenylbutanoic acid. For instance, in the synthesis of N-acyl phenylalanine amides, coupling reagents like phosphonic acid anhydride (T3P) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are utilized to facilitate the formation of the amide bond between the amino acid and a selected carboxylic acid. nih.gov This methodology is readily adaptable for the N-methylated analogue.

A general scheme for the N-acylation of (S)-2-amino-4-phenylbutanoic acid, which can be modified for the N-methylated target compound, is presented below:

Step 1: Activation of Carboxylic Acid: The acylating carboxylic acid is activated using a suitable reagent, such as thionyl chloride to form an acid chloride, or a peptide coupling agent like T3P.

Step 2: Coupling Reaction: The activated acyl group is then reacted with the amino group of the (S)-2-amino-4-phenylbutanoic acid derivative in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack. nih.govorganic-chemistry.org

The following table summarizes representative N-acyl derivatives synthesized from the closely related (S)-2-amino-4-phenylbutanoic acid, illustrating the variety of acyl groups that can be introduced.

| Derivative Name | Acylating Agent | Coupling Method | Reference |

| Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide | Thiophene-2-carboxylic acid | DEPBT | nih.gov |

| N-(2,6-dichloro-m-tolyl)anthranilic acid | 2,6-dichloro-m-toluidine | Not specified | nih.gov |

| 2-(2-Methylbutanoylamino)-4-phenylbutanoic acid | 2-Methylbutanoyl chloride | Not specified |

Modification of the Carboxylic Acid Terminus

The carboxylic acid group is another key site for derivatization, commonly transformed into esters or amides.

Esterification: Ester derivatives are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. For example, methyl or ethyl esters can be prepared by refluxing the amino acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. This reaction enhances the lipophilicity of the compound. The synthesis of ethyl (S)-2-hydroxy-4-phenylbutanoate, a related structure, highlights the utility of esterification in creating chiral intermediates. organic-chemistry.org

Amidation: The formation of amides at the C-terminus introduces a diverse range of functional groups. This is typically achieved by first activating the carboxylic acid, often by converting it to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species is then reacted with a primary or secondary amine to form the desired amide derivative. organic-chemistry.org Efficient amide synthesis can also be achieved directly from esters by reacting them with alkali metal amidoboranes, which can proceed under mild, room temperature conditions. nih.gov

The table below details examples of C-terminus derivatives.

| Derivative Type | Reagent | General Method | Reference |

| Methyl Ester | Methanol, H₂SO₄ | Fischer Esterification | organic-chemistry.org |

| Ethyl Ester | Ethanol, H₂SO₄ | Fischer Esterification | organic-chemistry.org |

| Primary Amide | SOCl₂ then NH₃ | Acid Chloride Formation followed by Aminolysis | organic-chemistry.org |

| Secondary Amide | Ester, NaRNHBH₃ | Reaction with alkali metal amidoboranes | nih.gov |

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties.

Applications of S 2 Methylamino 4 Phenylbutanoic Acid in Advanced Academic Synthesis and Research

Pivotal Role as a Chiral Building Block in Organic Synthesis

The inherent chirality and functional group arrangement of (S)-2-(Methylamino)-4-phenylbutanoic acid make it an attractive starting material for the synthesis of a diverse array of enantiomerically pure compounds. Its applications span from the creation of intricate natural product analogs to the development of novel therapeutic agents.

Construction of Complex Polyfunctional Molecules

The strategic use of this compound allows for the introduction of a defined stereocenter and a nitrogen-containing fragment into larger, more complex molecules. This is particularly valuable in the total synthesis of natural products and their analogs, where precise control over stereochemistry is paramount for biological activity. For instance, the core structure of this amino acid can be elaborated through various synthetic transformations, such as C-C bond formations at the alpha-carbon, modifications of the carboxylic acid, and reactions involving the secondary amine. This versatility enables the construction of molecules with multiple functional groups and stereogenic centers, which are often challenging to synthesize through other means.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. researchgate.netmdpi.com this compound serves as a valuable precursor for the enantioselective synthesis of various heterocyclic systems, including pyrrolidines, piperidines, and more complex fused-ring structures. The intramolecular cyclization of derivatives of this amino acid provides a direct route to these important ring systems, with the stereochemistry of the starting material dictating the stereochemistry of the final product. For example, reduction of the carboxylic acid to an alcohol, followed by activation and intramolecular nucleophilic substitution by the nitrogen atom, can lead to the formation of chiral pyrrolidine (B122466) derivatives. The synthesis of bioactive alkaloids, which often contain piperidine (B6355638) or pyrrolidine motifs, can benefit from this approach. nih.govimperial.ac.ukresearchgate.net

| Heterocyclic System | Synthetic Strategy from this compound | Potential Applications |

| Chiral Pyrrolidines | Intramolecular cyclization via reduction and activation of the carboxylic acid. | Synthesis of natural product analogs, development of new catalysts. |

| Chiral Piperidines | Ring-closing metathesis of appropriately functionalized derivatives. | Core structures of many alkaloids and pharmaceutical agents. nih.gov |

| Fused Heterocycles | Multi-step sequences involving cyclization and further annulation reactions. | Exploration of novel chemical space for drug discovery. |

Assembly of Peptidomimetics and Non-Natural Amino Acid Conjugates

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.commdpi.com The N-methylation of the amino group in this compound is a key feature that is often incorporated into peptidomimetic design. This modification can restrict the conformational flexibility of the peptide backbone and protect it from proteolytic cleavage.

The incorporation of this N-methylated amino acid into peptide sequences can lead to analogs with altered biological activities. For example, studies on antimicrobial peptides have shown that the substitution of natural amino acids with N-methylated counterparts can modulate their activity and toxicity. mdpi.com Furthermore, this compound can be conjugated with other molecules to create novel non-natural amino acid conjugates with unique properties for various research applications.

Development of Chiral Ligands and Catalysts

The principles of asymmetric catalysis rely heavily on the use of chiral ligands to induce enantioselectivity in chemical transformations. The chiral scaffold of this compound makes it an excellent candidate for the synthesis of novel chiral ligands for a variety of metal-catalyzed reactions.

Design Principles for Enantioselective Catalysis

The design of effective chiral ligands often involves the creation of a well-defined chiral environment around a metal center. This is typically achieved by incorporating stereogenic centers and sterically demanding groups into the ligand structure. This compound provides a readily available source of chirality. By modifying its carboxylic acid and secondary amine functionalities, it can be converted into a variety of ligand types, such as phosphines, amines, and N-heterocyclic carbenes (NHCs), which are widely used in catalysis. nih.govnih.govtcichemicals.comresearchgate.netsigmaaldrich.com The phenylpropyl side chain can also play a crucial role in creating the necessary steric bulk to influence the stereochemical outcome of a reaction.

Incorporation into Transition Metal Complexes for Asymmetric Reactions

Once synthesized, chiral ligands derived from this compound can be coordinated to various transition metals, such as rhodium, palladium, and iridium, to generate catalysts for asymmetric reactions. us.esnih.govnsf.govnih.gov These reactions include asymmetric hydrogenation, C-C bond formation, and other important transformations for the synthesis of enantiomerically enriched compounds.

For instance, a chiral phosphine (B1218219) ligand derived from this amino acid could be used in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral products with high enantiomeric excess. nih.govsigmaaldrich.com The performance of these catalysts is often evaluated by measuring the enantiomeric excess (ee) of the product, which indicates the degree of stereocontrol exerted by the chiral ligand.

| Catalyst Type | Potential Asymmetric Reaction | Metal Center |

| Chiral Phosphine Ligand Complex | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) |

| Chiral N-Heterocyclic Carbene (NHC) Complex | Asymmetric C-C Bond Formation | Palladium (Pd), Rhodium (Rh) |

| Chiral Amine Ligand Complex | Asymmetric Transfer Hydrogenation | Ruthenium (Ru) |

The development of new catalysts based on this compound holds significant promise for expanding the toolbox of synthetic chemists and enabling the efficient and selective synthesis of valuable chiral molecules.

Based on a comprehensive review of scientific literature, there is currently insufficient public data to generate a detailed article on the specific applications of This compound according to the requested outline.

Extensive searches for its role as a synthetic intermediate, a scaffold for drug discovery, or a precursor to amino acid analogues did not yield specific research findings or data tables directly corresponding to the provided structure. The available literature focuses on related but structurally distinct compounds or on the general pharmacological class of N-methylated amino acids, rather than on the specific synthetic utility of this compound itself.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the user's outline without resorting to speculation or including information on compounds outside the explicit scope of the request.

Advanced Characterization and Computational Investigations of S 2 Methylamino 4 Phenylbutanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural and purity verification of (S)-2-(Methylamino)-4-phenylbutanoic acid. Each technique provides unique insights into the molecule's architecture and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the structure. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift. libretexts.org The aromatic protons of the phenyl group typically appear in the range of 7.2-7.4 ppm. The methine proton at the chiral center (C2) is expected to resonate as a multiplet due to coupling with adjacent protons. The N-methyl protons would present as a singlet, while the methylene (B1212753) protons of the butyl chain would show complex splitting patterns due to their diastereotopic nature. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary depending on the solvent and concentration. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 170-180 ppm. docbrown.info The carbons of the phenyl ring will have signals in the aromatic region (125-145 ppm). The chiral carbon (C2), bonded to the nitrogen atom, will be found further downfield than the other aliphatic carbons. The N-methyl carbon will have a characteristic shift, and the remaining methylene carbons of the butyl chain will appear at distinct chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | ~175 |

| C2-H (methine) | ~3.5 (m) | ~60 |

| N-CH₃ | ~2.5 (s) | ~35 |

| C3-H₂ (methylene) | ~2.0 - 2.2 (m) | ~30 |

| C4-H₂ (methylene) | ~2.6 - 2.8 (m) | ~38 |

| Phenyl C-H | 7.2 - 7.4 (m) | 126 - 142 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. Upon ionization, the molecule will form a molecular ion [M]⁺, and its mass-to-charge ratio (m/z) will confirm the molecular weight.

The fragmentation of N-methylated amino acids in a mass spectrometer typically proceeds through characteristic pathways. nih.gov Common fragmentation patterns for this compound would include the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a significant [M-45]⁺ ion. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines. nih.gov The bond between the chiral carbon (C2) and the adjacent methylene group (C3) can cleave, leading to fragments that are indicative of the amino acid backbone. The phenylbutyl side chain can also undergo fragmentation, with the tropylium (B1234903) ion (m/z 91) being a characteristic fragment for compounds containing a benzyl (B1604629) group. nih.gov Analysis of these fragment ions allows for the confirmation of the compound's structure.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 148 | [M - COOH]⁺ | Loss of carboxyl group |

| 105 | [C₈H₉]⁺ | Cleavage of the C2-C3 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. vscht.cz A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which often overlaps with C-H stretching vibrations. The C=O stretch of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretch of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹ as a weaker, sharper band than the O-H stretch. The C-N stretching vibration will be present in the 1000-1250 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the phenyl ring will be seen in the 1450-1600 cm⁻¹ region. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the ultraviolet region. Typically, a strong absorption band (the E2 band) is observed around 200-210 nm, and a weaker, fine-structured band (the B band) appears around 250-270 nm. The presence of the amino and carboxyl groups may cause slight shifts in the position and intensity of these absorption maxima.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| N-H (Secondary Amine) | 3300-3500 | Weak to Medium, Sharp |

| Aromatic C-H | ~3030 | Weak to Medium |

| Aromatic C=C | 1450-1600 | Medium |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of this compound is crucial, and this is most effectively achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov This technique separates the (S)- and (R)-enantiomers, allowing for the quantification of the enantiomeric excess (% ee).

The separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.govmdpi.com Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net The choice of mobile phase is critical for achieving good separation and is typically a mixture of an organic solvent (like hexane (B92381) or an alcohol) and a small amount of an acidic or basic modifier. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity of the (S)-isomer can be accurately determined.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the properties of this compound at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and energy of molecules. nih.gov For this compound, DFT calculations can be employed to predict its most stable conformations in the gas phase and in solution. scirp.org

The conformational landscape of this flexible molecule is determined by the rotational freedom around several single bonds. DFT calculations can identify the low-energy conformers and the transition states connecting them. acs.org This analysis provides insights into the preferred spatial arrangement of the phenyl, carboxyl, and methylamino groups. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These calculations help in understanding the reactivity and intermolecular interactions of the molecule. Theoretical predictions of NMR chemical shifts and vibrational frequencies from DFT calculations can also be compared with experimental data to further validate the determined structure. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for exploring its conformational flexibility. Such studies would involve simulating the molecule's behavior over time in a virtual environment, typically mimicking physiological conditions with a solvent model.

A key aspect of N-methylated amino acids is the potential for cis/trans isomerization around the peptide bond, which significantly influences the conformational preferences of the molecule. rsc.org MD simulations could quantify the energy barriers between different conformational states, providing a detailed map of the molecule's flexibility. This would include analyzing the rotational freedom of the phenyl group and the backbone dihedral angles, which collectively define the molecule's three-dimensional shape.

Hypothetical Data from Molecular Dynamics Simulations:

While specific data for this compound is unavailable, a typical MD study on a similar N-methylated amino acid might yield the following types of data, which would be presented in a table format.

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Solvent Model | Explicit Water (e.g., TIP3P) |

| Predominant Conformer(s) | Analysis of dihedral angles to identify the most stable shapes. |

| RMSD (Root Mean Square Deviation) | Measurement of structural stability over time. |

| RMSF (Root Mean Square Fluctuation) | Identification of flexible regions within the molecule. |

These simulations would provide a foundational understanding of the molecule's dynamic behavior, which is crucial for interpreting its interactions with biological systems.

Ligand-Protein Docking for Investigating Potential Molecular Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net This method is instrumental in drug discovery for identifying potential molecular targets and understanding the basis of ligand-receptor interactions.

For this compound, docking studies would first require the identification of a relevant protein target. Given its structural similarity to phenylalanine, potential targets could include enzymes or receptors that recognize this natural amino acid. The docking process would then involve placing the 3D structure of this compound into the binding site of the target protein and calculating the binding affinity.

The results of such a study would highlight key molecular interactions, such as:

Hydrogen Bonds: Interactions between the amino and carboxyl groups with polar residues in the protein's binding pocket.

Hydrophobic Interactions: The phenyl group could engage in hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: The charged groups of the amino acid could form salt bridges with oppositely charged residues in the protein.

Hypothetical Ligand-Protein Docking Results:

A table summarizing hypothetical docking results would typically include the following information.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Phenylalanine-related Enzyme | -8.5 | Tyr, Phe, Leu | Hydrophobic, Pi-Pi Stacking |

| Amino Acid Transporter | -7.2 | Arg, Asp, Ser | Hydrogen Bonding, Electrostatic |

These computational predictions would provide a hypothesis for the biological activity of this compound, which could then be validated through experimental assays. The absence of such studies in the current literature underscores a gap in the understanding of this specific compound's potential biological role.

Future Research Directions and Emerging Trends for S 2 Methylamino 4 Phenylbutanoic Acid

Exploration of Novel and Sustainable Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For (S)-2-(Methylamino)-4-phenylbutanoic acid, the focus is shifting towards methods that are not only efficient and selective but also environmentally benign.

Future research will likely prioritize the development of catalytic asymmetric methods that minimize waste and energy consumption. One promising area is the use of transition metal catalysts with chiral ligands. For instance, asymmetric hydrogenation using Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes has proven effective for synthesizing related chiral amino acid precursors with high optical purity and good yields. internationaljournalssrg.org The evolution of this technology involves creating next-generation catalysts that offer higher turnover numbers, operate under milder conditions (lower temperatures and pressures), and utilize more earth-abundant metals.

Another key trend is the expansion of biocatalysis. Enzymatic methods offer unparalleled stereoselectivity under mild, aqueous conditions. The "hydantoinase method," which employs a combination of nonenantioselective hydantoinase and L-N-carbamoylase enzymes, has been successfully used to produce the related (S)-2-amino-4-phenylbutanoic acid from a racemic starting material. nih.gov Future work could adapt this enzymatic system or discover novel enzymes (e.g., engineered transaminases or dehydrogenases) specifically tailored for the N-methylated structure of the target compound. researchgate.net Such biocatalytic routes are highly sustainable, generating minimal hazardous waste.

Additionally, the use of recyclable chiral auxiliaries represents a sustainable approach for large-scale synthesis. nih.govresearchgate.net Methods involving the formation of a temporary complex, such as a Ni(II) complex with a glycine (B1666218) Schiff base derived from a recyclable chiral auxiliary, allow for stereocontrolled alkylation. nih.govmdpi.com After the key stereocenter is set, the auxiliary is cleaved and can be recovered and reused, making the process more cost-effective and environmentally friendly. nih.govmdpi.com Research in this area will focus on designing new auxiliaries that are more efficient, easier to recycle, and applicable to a wider range of substrates.

Table 1: Comparison of Asymmetric Synthetic Strategies

| Synthetic Pathway | Key Features | Advantages | Future Research Focus |

| Asymmetric Hydrogenation | Utilizes transition metal catalysts (e.g., Ru-BINAP) to stereoselectively add hydrogen. internationaljournalssrg.org | High yield and enantioselectivity. | Development of catalysts based on earth-abundant metals; improving catalyst turnover and stability. |

| Biocatalysis (Enzymatic) | Employs enzymes like hydantoinases, L-N-carbamoylases, or dehydrogenases. nih.govresearchgate.net | Exceptional stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. | Engineering enzymes for specific N-methylated substrates; developing integrated multi-enzyme cascade reactions. |

| Recyclable Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction and then removed for reuse. nih.govresearchgate.net | Reduces cost for large-scale synthesis, minimizes chiral waste. | Designing more efficient and easily recoverable auxiliaries; broadening the scope of compatible reactions. |

Expanding the Scope of Derivatization for Enhanced Functionality

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization—the process of transforming a chemical compound into a product of similar structure, called a derivative—is a key strategy for fine-tuning its properties and exploring new biological activities.

Future research will systematically explore modifications at the three main functional handles of the molecule: the carboxylic acid, the secondary amine, and the phenyl ring.

Carboxylic Acid Moiety : This group can be converted into a wide range of functional groups, including esters, amides, and hydroxamic acids. For example, creating amide derivatives by coupling with various amines or amino acid fragments could generate novel peptide mimics with potential therapeutic applications.

Secondary Amine : The methylamino group can be further alkylated, acylated, or incorporated into heterocyclic systems. Acylation with functionalized building blocks, such as morpholineacetic acid to yield derivatives like (S)-2-(2-Morpholinoacetamido)-4-phenylbutanoic acid, introduces new physicochemical properties that can influence solubility, cell permeability, and target binding. bldpharm.com

Phenyl Ring : The aromatic ring is a prime site for substitution. Introducing electron-withdrawing or electron-donating groups, halogens, or other functional groups can profoundly impact the molecule's electronic properties and its ability to engage in specific interactions (e.g., hydrogen bonding, pi-stacking) with biological targets.

The goal of this expanded derivatization is to create libraries of new chemical entities. These libraries can then be screened to identify compounds with enhanced potency, selectivity, metabolic stability, or entirely new functionalities. For instance, fluorination is a common strategy in drug design to improve metabolic stability and binding affinity. researchgate.net Synthesizing fluorinated analogues of this compound is a logical next step.

Development of New Applications in Materials Science and Analytical Chemistry

While amino acids are traditionally associated with biology and medicine, their unique structural features make them attractive building blocks for advanced materials and analytical tools. Future investigations are expected to explore the potential of this compound beyond its current scope.

In materials science , the chirality and functional groups of this compound make it a candidate for the development of "chiral materials." It could be polymerized or incorporated into larger supramolecular assemblies to create chiral polymers or metal-organic frameworks (MOFs). Such materials can exhibit unique optical properties and are valuable for applications in asymmetric catalysis, enantioselective separations, and sensing. The phenyl group also offers a site for creating liquid crystalline materials or polymers with specific thermal or mechanical properties.

In analytical chemistry , chiral molecules are critical for enantioselective chromatography. This compound or its derivatives could be immobilized onto a solid support (like silica) to create a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). These CSPs are used to separate racemic mixtures, a crucial process in the pharmaceutical industry for ensuring the stereochemical purity of drug substances. The specific stereochemistry and functional groups of this compound could offer novel separation capabilities for specific classes of analytes.

Integration with High-Throughput Methodologies for Discovery of New Chemical Probes and Tools

The discovery of new bioactive molecules is increasingly reliant on high-throughput screening (HTS). nih.govsbpdiscovery.org HTS allows for the rapid testing of thousands or even millions of compounds for their effect in a specific biochemical or cell-based assay. sygnaturediscovery.comnuvisan.com

The future in this area involves creating a dedicated chemical library based on the this compound scaffold. As discussed in section 6.2, a multitude of derivatives can be synthesized. An HTS campaign would then screen this library against a diverse panel of biological targets, such as enzymes, receptors, or whole cells, to identify "hits"—compounds that show a desired biological effect. nih.gov

Table 2: Potential High-Throughput Screening Workflow

| Step | Description | Technologies Involved | Desired Outcome |

| 1. Library Generation | Synthesis of a diverse library of derivatives based on the this compound scaffold. | Combinatorial chemistry, automated synthesis. | A collection of hundreds to thousands of unique but structurally related compounds. |

| 2. Assay Development | Creation of a robust and miniaturized biological test suitable for automation. | Fluorescence polarization, FRET, AlphaScreen, reporter gene assays, high-content imaging. nih.govsbpdiscovery.org | A reliable assay in a 384- or 1536-well plate format. |

| 3. High-Throughput Screen | Automated screening of the entire compound library against the biological target. | Robotic liquid handlers, automated plate readers and incubators. sbpdiscovery.orgsygnaturediscovery.com | Identification of "hit" compounds that are active in the assay. |

| 4. Hit Confirmation & Validation | Re-testing of initial hits and performing dose-response experiments to confirm activity and determine potency. | Automated liquid handlers for cherry-picking, plate readers. sbpdiscovery.org | Confirmed hits with established potency for further study. |

This approach transforms this compound from a single entity into a platform for discovery. The hits generated from HTS can serve as starting points for medicinal chemistry programs to develop new therapeutics or as chemical probes to study complex biological processes. By integrating modern synthesis with high-throughput methodologies, the full potential of this chiral building block can be systematically explored and unlocked.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.